![molecular formula C13H10N4O B2790942 N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide CAS No. 769951-33-9](/img/structure/B2790942.png)
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling pathways. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core linked to a benzamide moiety, which contributes to its biological activity .
Preparation Methods
The synthesis of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide typically involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzamide moiety is then introduced through amide bond formation reactions. Common reagents used in these synthetic routes include various amines, acids, and coupling agents .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as chromatography to isolate the desired product .
Chemical Reactions Analysis
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, which may affect its reactivity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving kinases.
Medicine: It has potential therapeutic applications as an inhibitor of kinases involved in cancer and inflammatory diseases. .
Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating the signaling pathways they control. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide can be compared to other pyrrolo[2,3-d]pyrimidine derivatives, which also exhibit kinase inhibitory activity. Similar compounds include:
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its NF-κB inducing kinase (NIK) inhibitory activity.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential in cancer therapy.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are multi-targeted kinase inhibitors with enhanced potency and selectivity.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBBZQVIMDGQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)

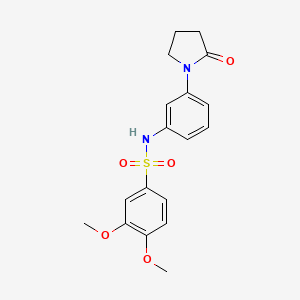
![2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2790863.png)

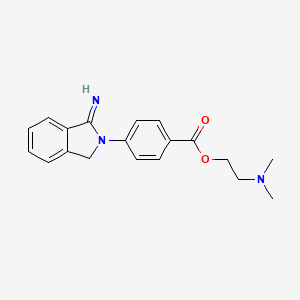
![1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2790868.png)
![4-Propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2790871.png)

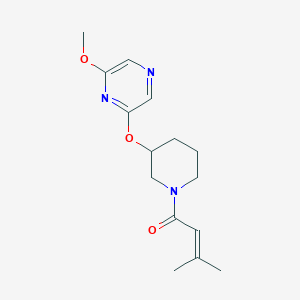
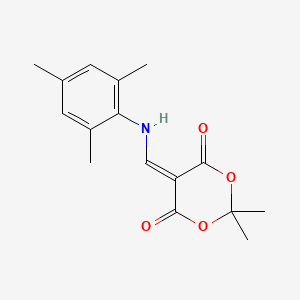
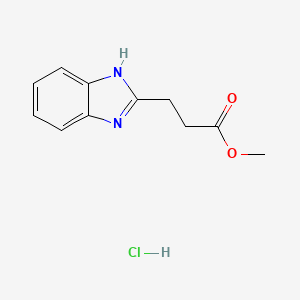
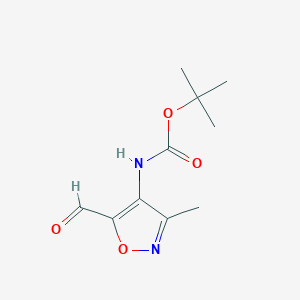
![(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B2790881.png)
